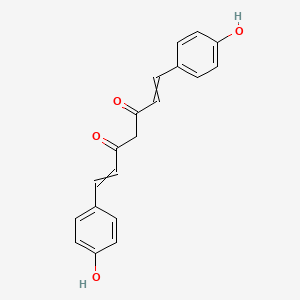
Bisdesmetoxicurcumina
Descripción general
Descripción
Bisdemethoxycurcumin is one of the three major curcuminoids found in turmeric (Curcuma longa), along with curcumin and demethoxycurcumin . It is known for its potent antioxidant, anti-inflammatory, and antimutagenic properties . Bisdemethoxycurcumin is used as a pigment and nutraceutical, and it has been shown to be more resistant to alkaline degradation compared to other curcuminoids .
Aplicaciones Científicas De Investigación
Bisdemethoxycurcumin has a wide range of scientific research applications:
Mecanismo De Acción
Bisdemethoxycurcumin exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and inhibits lipid peroxidation.
Anti-inflammatory Activity: Bisdemethoxycurcumin modulates inflammatory signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) expression
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signaling.
Safety and Hazards
Bisdemethoxycurcumin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Bisdemethoxycurcumin has been shown to exhibit various biochemical properties. It has been reported to have potent anti-ulcer properties by decreasing acid secretion and inflammation, and providing antioxidant action to protect gastric tissues in ulcer-induced animal models . It also exhibits anti-inflammatory and antioxidant properties responsible for pain relief and joint healing .
Cellular Effects
Bisdemethoxycurcumin has been found to decrease the viability of various cancer cells . It induces apoptosis in cells through activation of Smad 2/3 or repression of Akt signaling pathway . It also reduces lipid droplets in ox-LDL-stimulated VSMCs .
Molecular Mechanism
Bisdemethoxycurcumin exerts its effects at the molecular level through various mechanisms. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
Bisdemethoxycurcumin has been shown to suppress LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro . The suppression of NF-κB activity correlated with inhibition of NF-κB reporter activity and with down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all regulated by NF-κB .
Dosage Effects in Animal Models
Bisdemethoxycurcumin has been found to alleviate inflammatory responses and lipid accumulation in apoe −/− mice . It also suppressed LPS-induced lung injury, inflammation, and oxidative stress in mice .
Metabolic Pathways
Bisdemethoxycurcumin is involved in various metabolic pathways. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bisdemethoxycurcumin can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with acetylacetone under basic conditions, followed by cyclization and demethylation . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of bisdemethoxycurcumin often involves the extraction of curcuminoids from turmeric rhizomes, followed by purification processes such as column chromatography or high-performance liquid chromatography . Advanced extraction techniques, including supercritical fluid extraction and ultrasound-assisted extraction, are also employed to improve yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bisdemethoxycurcumin undergoes various chemical reactions, including:
Oxidation: Bisdemethoxycurcumin can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of bisdemethoxycurcumin can lead to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinones, dihydro derivatives, and substituted phenolic compounds .
Comparación Con Compuestos Similares
Bisdemethoxycurcumin is compared with other curcuminoids such as curcumin and demethoxycurcumin:
Demethoxycurcumin: Demethoxycurcumin has one methoxy group, providing a balance between stability and biological activity.
Tetrahydrocurcumin: This compound lacks the conjugated double bonds and is less active in modulating inflammatory responses.
Similar Compounds
- Curcumin
- Demethoxycurcumin
- Tetrahydrocurcumin
- Turmerones
Bisdemethoxycurcumin stands out due to its higher stability and unique biological activities, making it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREBVFJICNPEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865174 | |
| Record name | Bis(4-hydroxycinnamoyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24939-16-0 | |
| Record name | Bis(4-hydroxycinnamoyl)methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24939-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-hydroxycinnamoyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bisdemethoxycurcumin exert its anti-inflammatory effects?
A1: Bisdemethoxycurcumin has been shown to attenuate lipopolysaccharide (LPS)-induced intestinal damage in broiler chickens. [] It achieves this by improving intestinal morphology, maintaining intestinal tight junctions, downregulating pro-inflammatory mediators, and restoring cecal microbiota. [] In LPS-treated broilers, Bisdemethoxycurcumin protects the small intestine from mitochondrial dysfunction by activating mitochondrial antioxidant systems and promoting mitochondrial biogenesis. []
Q2: What molecular pathways are involved in Bisdemethoxycurcumin's anticancer activity?
A2: Bisdemethoxycurcumin's anticancer activity is linked to the inhibition of the Wnt signaling pathway. [] It achieves this by directly suppressing DNA methyltransferase-1 (DNMT1) activity, leading to the demethylation and re-expression of the Wnt inhibitory factor-1 (WIF-1). [] WIF-1 restoration downregulates nuclear β-catenin and the canonical Wnt cascade, ultimately inducing apoptosis in certain lung cancer cell types. []
Q3: Does Bisdemethoxycurcumin offer any protection against cardiomyocyte apoptosis?
A3: Yes, Bisdemethoxycurcumin demonstrates a protective effect against thapsigargin-induced cardiomyocyte apoptosis in neonatal rats by mediating the phosphatidylinositol 3-kinase/protein kinase B/caspase-9 signaling pathway. [] It helps reduce endoplasmic reticulum stress injury in cardiomyocytes, leading to increased cell survival activity and decreased apoptosis. []
Q4: What is the molecular formula and weight of Bisdemethoxycurcumin?
A4: The molecular formula of Bisdemethoxycurcumin is C21H20O4, and its molecular weight is 336.37 g/mol.
Q5: How does Bisdemethoxycurcumin perform under various conditions?
A5: Bisdemethoxycurcumin demonstrates stability in different buffer solutions, with the order of stability being Bisdemethoxycurcumin ≥ Demethoxycurcumin ≥ Curcumin under the same conditions. [] Interestingly, Demethoxycurcumin seems to have a stabilizing effect on Curcumin. []
Q6: What strategies can improve the bioavailability of Bisdemethoxycurcumin?
A6: Liposomal encapsulation has shown promising results in enhancing the bioavailability and therapeutic efficacy of Bisdemethoxycurcumin. [, ] This approach improves its solubility, stability, and targeted delivery. [, ]
Q7: Are there other delivery systems for Bisdemethoxycurcumin?
A7: Besides liposomes, dripping pills of Bisdemethoxycurcumin have been developed and evaluated for their in vitro dissolution properties. [] This formulation aims to enhance the compound's solubility and absorption. []
Q8: What are the key findings from in vitro studies on Bisdemethoxycurcumin?
A8: In vitro studies have demonstrated that Bisdemethoxycurcumin:
- Inhibits the growth of human pulmonary adenocarcinoma cell line A549. []
- Reduces LPS-induced pro-inflammatory cytokine levels in RAW264.7 cells by suppressing the PI3K/Akt and MAPK pathways. []
- Protects chicken erythrocytes from AAPH-induced oxidative stress by increasing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) content. []
- Exhibits anti-angiogenic effects by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and downregulating the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule-1 (ICAM-1). []
Q9: What is the evidence of Bisdemethoxycurcumin's efficacy in animal models?
A9: Studies in animal models have revealed that Bisdemethoxycurcumin:
- Attenuates LPS-induced intestinal damage in broiler chickens. []
- Protects against carbon tetrachloride (CCl4)-induced acute liver injury in mice. []
- Inhibits tumor growth in nude mice bearing human lung adenocarcinoma cell line A549. []
- Enhances immune response against bladder cancer in immunocompetent C56BL/6 mouse models when combined with α-PD-L1 antibody. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





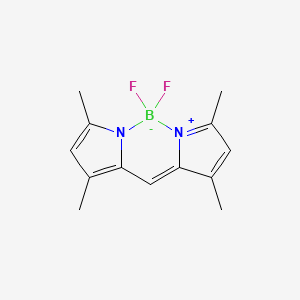





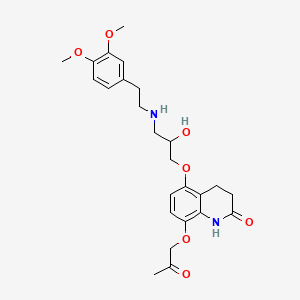
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)

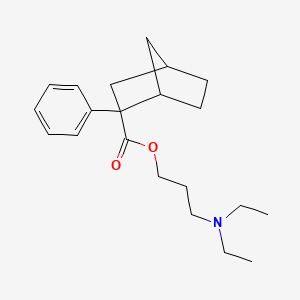
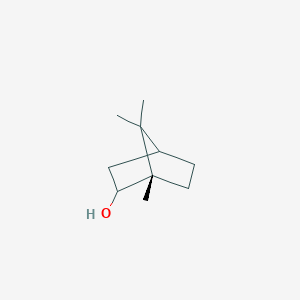
![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)